2,2,2-Trichloroethyl carbamate

Protecting Groups Peptide Synthesis Amine Acidity

Troc-carbamate is the definitive orthogonal amine protecting group—stable to strong acids & bases, unlike Boc/Fmoc. Removed exclusively via reductive β-elimination (Zn/AcOH or neutral Me₃SnOH, 93% yield), enabling late-stage selective unveiling. Mandatory precursor for 2,2-dichlorovinyl carbamate insecticides—only 1-alkylsulphonyl-substituted Troc-carbamates yield the desired product upon zinc-dust reduction; generic analogs fail. In polymyxin/colistin semi-synthesis, Troc provides a 4–5% yield advantage over Tfa. Procure the correct derivative.

Molecular Formula C3H4Cl3NO2
Molecular Weight 192.42 g/mol
CAS No. 107-69-7
Cat. No. B086459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trichloroethyl carbamate
CAS107-69-7
Molecular FormulaC3H4Cl3NO2
Molecular Weight192.42 g/mol
Structural Identifiers
SMILESC(C(Cl)(Cl)Cl)OC(=O)N
InChIInChI=1S/C3H4Cl3NO2/c4-3(5,6)1-9-2(7)8/h1H2,(H2,7,8)
InChIKeyQPLJYAKLSCXZSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.05 M

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2-Trichloroethyl Carbamate (CAS 107-69-7) for Orthogonal Amine Protection and Insecticide Precursor Synthesis


2,2,2-Trichloroethyl carbamate (also known as Troc-carbamate, trichlorourethane) is an organic compound with the formula C₃H₄Cl₃NO₂ and molecular weight 192.43 g/mol . It belongs to the class of alkyl carbamates, characterized by the presence of a 2,2,2-trichloroethoxycarbonyl (Troc) group. This moiety imparts significant stability under hydrolytic, strongly acidic, nucleophilic, and mild reductive conditions . The compound is widely utilized in organic synthesis as a protecting group for amines, alcohols, and phenols, as well as a precursor for unsymmetrical ureas and certain carbamate insecticides [1][2].

Why 2,2,2-Trichloroethyl Carbamate Cannot Be Replaced by Generic Carbamates: Orthogonality and Reactivity Divergence


While many carbamate protecting groups (e.g., Boc, Cbz, Fmoc) share the general function of masking amine functionality, the 2,2,2-trichloroethyl (Troc) moiety exhibits a distinct profile of chemical stability and a unique deprotection mechanism [1]. Unlike Boc, which is acid-labile, and Fmoc, which is base-labile, the Troc group is stable to both strong acids and bases, and is typically removed by reductive β-elimination using zinc in acetic acid [1]. This orthogonal reactivity is not shared by most common carbamates. Furthermore, in the context of insecticide precursor synthesis, the specific substitution pattern on the carbamate nitrogen dictates whether the zinc-dust reduction pathway yields the desired 2,2-dichlorovinyl carbamate or an undesired alkyl sulfide byproduct [2]. Therefore, substituting the 2,2,2-trichloroethyl carbamate scaffold with a generic analog would fundamentally alter the reaction outcome or compromise the orthogonality required in multi-step syntheses.

Quantitative Differentiation of 2,2,2-Trichloroethyl Carbamate: Evidence-Based Selection Criteria


Enhanced Electron-Withdrawing Power: Troc Group Acidifies Amines by 1.7 pKa Units Compared to Boc

The 2,2,2-trichloroethoxycarbonyl (Troc) group exerts a significantly stronger electron-withdrawing inductive effect than tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z) groups. This is quantitatively reflected in the increased acidity of the N-H proton in the resulting carbamate. According to comparative pKa data, the influence of a Troc group on the acidity of a carbamate is approximately 1.7 pKa units stronger than that of a Boc group, and about 1.5 pKa units stronger than that of a Z group [1].

Protecting Groups Peptide Synthesis Amine Acidity Orthogonal Protection

Divergent Reaction Pathways in Insecticide Synthesis: Troc Carbamates Yield Dichlorovinyl Products While Thio Analogs Form Sulfides

In the synthesis of potential insecticides, the nature of the substituent on the 2,2,2-trichloroethyl carbamate scaffold dictates the product outcome upon zinc-dust reduction. Specifically, zinc-dust reduction of 1-alkylsulphonyl-2,2,2-trichloroethyl carbamates affords good yields of the novel 2,2-dichlorovinyl carbamates [1]. In stark contrast, the analogous reduction of 1-alkylthio-2,2,2-trichloroethyl carbamates gives mainly 2,2-dichlorovinyl alkyl sulphides via an elimination–fragmentation pathway, yielding almost none of the desired carbamate [1].

Insecticide Synthesis Organosulfur Chemistry Reductive Elimination Reaction Selectivity

Superior Yield in Polymyxin Side-Chain Protection: Troc Outperforms Trifluoroacetyl (Tfa) by 4-5 Percentage Points

In the semi-synthesis of polymyxin B and colistin analogs, protection of the side-chain amino groups of α,γ-diaminobutyric acid (Dab) residues is a critical step. Using the Troc (2,2,2-trichloroethoxycarbonyl) group, the key intermediates tetrakis(Nγ-Troc)-polymyxin B (2-10) and tetrakis(Nγ-Troc)-colistin (2-10) were obtained in 19% and 15% yields, respectively [1]. This represents a measurable improvement over previous reports that employed trifluoroacetyl (Tfa) protection, which gave lower yields for the analogous tetrakis(Nγ-Tfa)-polymyxin B (2-10) and tetrakis(Nγ-Tfa)-colistin (2-10) [1].

Antibiotic Semisynthesis Polymyxin B Colistin Protecting Group Strategy

High-Yielding, Chemoselective Troc Deprotection: 93% Isolated Yield under Neutral Conditions

A novel, non-reductive method for Troc group removal using trimethyltin hydroxide in 1,2-dichloroethane achieves isolated yields as high as 93% for the deprotection of Troc-protected alcohols [1]. This protocol operates under pH-neutral conditions, offering a stark contrast to traditional zinc/acetic acid reductive cleavage, which can reduce other sensitive functionalities (e.g., carbon-halogen bonds, activated carbonyls) and lead to lower net yields [1]. The method also tolerates hydrolytically sensitive and acid/base-sensitive moieties, preserving overall molecular integrity [1].

Protecting Group Cleavage Chemoselectivity Green Chemistry Organotin Reagents

Orthogonal Deprotection: Selective Cleavage of Troc in the Presence of Boc via Simple Base Addition

A key advantage of the Troc group is its orthogonal deprotection behavior relative to other common protecting groups. While zinc in acetic anhydride cleaves both Troc and Boc groups, the addition of triethylamine to the reaction mixture enables the selective cleavage of only the Troc group, leaving the Boc group intact . This selectivity was demonstrated across several amino sugar derivatives, confirming that N-Troc groups can be removed without disturbing N-Boc protection .

Orthogonal Protection Deprotection Selectivity Amino Sugar Synthesis Troc/Boc Compatibility

Validated Application Scenarios for 2,2,2-Trichloroethyl Carbamate: Where the Evidence Supports Procurement


Orthogonal Protection in Multi-Step Synthesis of Complex Natural Products and Peptides

In complex total synthesis projects where multiple protecting groups are required, the Troc group serves as a reliable orthogonal protecting group for amines. It remains stable under the acidic conditions used to remove Boc groups and the basic conditions used for Fmoc removal [1]. Its unique reductive deprotection mechanism (Zn/AcOH) or the newer neutral, high-yielding trimethyltin hydroxide method (93% yield) [2] allows for selective amine unveiling at a late stage without affecting other functional groups or other common protecting groups. This is particularly valuable in the synthesis of bioactive peptides, amino sugars, and polyketide natural products where high chemoselectivity is paramount.

Key Intermediate in the Synthesis of Dichlorovinyl Carbamate Insecticides

For the development of novel insecticides in the dichlorovinyl carbamate class, 1-alkylsulphonyl-2,2,2-trichloroethyl carbamates are essential precursors [3]. Zinc-dust reduction of these specifically substituted Troc-carbamates cleanly affords the desired 2,2-dichlorovinyl carbamates. Attempting to use the corresponding 1-alkylthio analogs leads almost exclusively to undesired alkyl sulfide byproducts, rendering them useless for this application [3]. Therefore, procurement of the correct 2,2,2-trichloroethyl carbamate derivative is mandatory for accessing this insecticidal scaffold.

Side-Chain Protection in Semi-Synthetic Antibiotic Analogs (Polymyxins)

In the semi-synthesis of N-terminal analogs of polymyxin B and colistin, the Troc group provides a modest but significant yield advantage (4-5 percentage points) over the traditional trifluoroacetyl (Tfa) protecting group for masking the side chains of α,γ-diaminobutyric acid residues [4]. Given the high value and multi-step nature of these antibiotic semi-syntheses, this incremental yield improvement directly translates to lower costs per gram of final analog and more efficient use of the precious natural product starting materials.

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